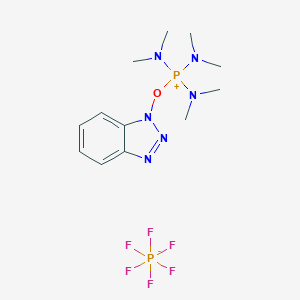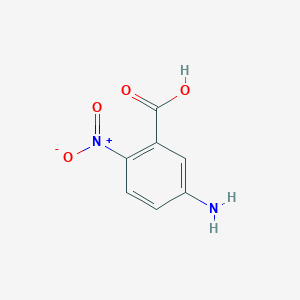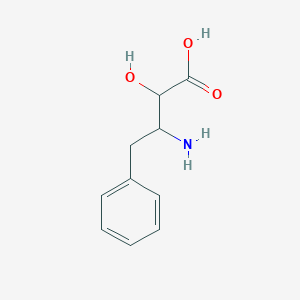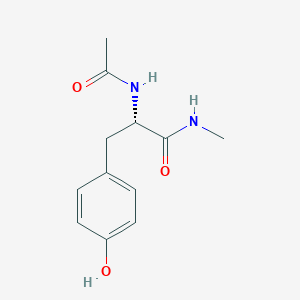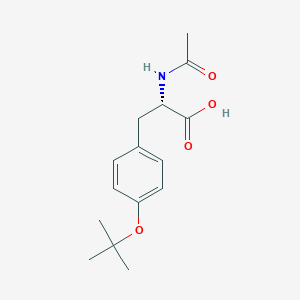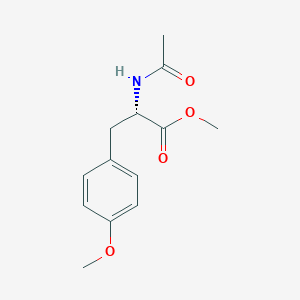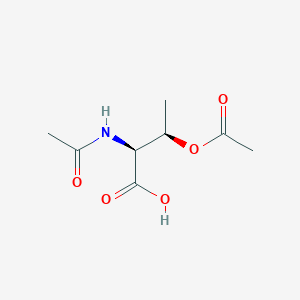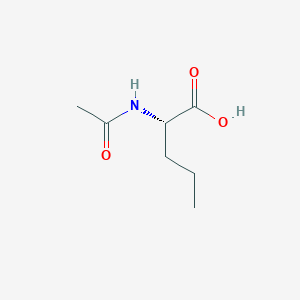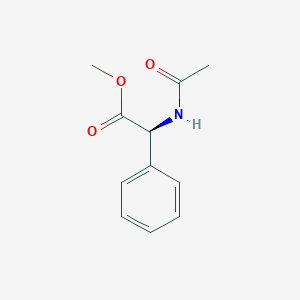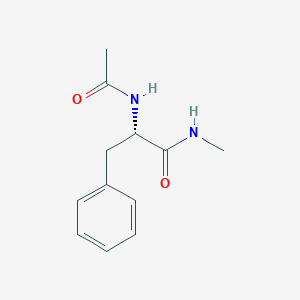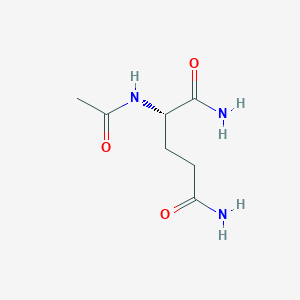
(S)-2-Acetamidopentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Acetamidopentanediamide, commonly referred to as APD, is an organic compound that has a wide range of applications in both scientific research and industrial processes. APD is a symmetrical diamide, consisting of two acetamide groups linked together by a central carbon atom. It is a colorless, odorless solid that is soluble in water and most organic solvents. It has a melting point of 79-82°C and is relatively stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Bioanalytical Methods
Bioanalytical Method Development : A study by Rais et al. (2014) developed a sensitive analytical method for 2-Phosphonomethyl pentanedioic acid (2-PMPA), a potent inhibitor of glutamate carboxypeptidase-II, important in neurological disease models. This method can be adapted for similar molecules, highlighting the importance of analytical techniques in drug development and pharmacokinetic studies (Rais et al., 2014).
Antimalarial Activities
Antimalarial Compound Development : Guan et al. (2005) discussed the development of new pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, demonstrating potent antimalarial activities. This research signifies the continuous search for novel compounds with high efficacy against malaria, showcasing the potential of (S)-2-Acetamidopentanediamide analogs in therapeutic applications (Guan et al., 2005).
Environmental Degradation
Acetaminophen Degradation Studies : Studies by de Luna et al. (2012) and others have explored the degradation of acetaminophen, a widely used drug, in environmental settings. This research is crucial for understanding the fate of pharmaceutical compounds in the environment and for developing effective methods for water treatment and pollution control (de Luna et al., 2012).
Enhanced Drug Delivery
Brain Delivery Enhancement : Nedelcovych et al. (2017) explored the intranasal administration of prodrugs to improve the brain delivery of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a compound related to this compound, for treating neurological disorders. This innovative approach to enhancing drug bioavailability in the brain underscores the importance of drug delivery research in maximizing therapeutic effects (Nedelcovych et al., 2017).
Eigenschaften
IUPAC Name |
(2S)-2-acetamidopentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-4(11)10-5(7(9)13)2-3-6(8)12/h5H,2-3H2,1H3,(H2,8,12)(H2,9,13)(H,10,11)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPOMVPGGXUNKI-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

